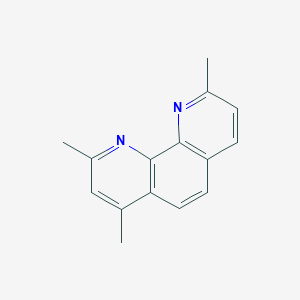

2,4,9-Trimethyl-1,10-phenanthroline

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,9-trimethyl-1,10-phenanthroline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c1-9-8-11(3)17-15-13(9)7-6-12-5-4-10(2)16-14(12)15/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPITTQLRYUZEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,9 Trimethyl 1,10 Phenanthroline and Its Derivatives

Established Synthetic Pathways to 1,10-Phenanthroline (B135089) Derivatives

The construction of the 1,10-phenanthroline skeleton, a key component in many ligands used in coordination chemistry, has been achieved through several historical and contemporary methods. acs.orgsigmaaldrich.com This rigid, polyaromatic structure offers a versatile platform for creating polyfunctional arrays. acs.org

Classical Skraup and Friedländer Approaches

The Skraup synthesis is a traditional method for producing quinolines and their fused analogs, including 1,10-phenanthroline. iipseries.orgwikipedia.org This reaction typically involves the condensation of an aromatic amine with glycerol (B35011) in the presence of sulfuric acid and an oxidizing agent, such as nitrobenzene (B124822) or arsenic acid. iipseries.orgwikipedia.org In the case of 1,10-phenanthroline synthesis, the process involves two consecutive Skraup reactions starting with o-phenylenediamine. wikipedia.org The dehydration of glycerol forms acrolein, which then condenses with the amine before cyclizing. iipseries.orgwikipedia.org

The Friedländer synthesis provides another route to quinolines and, by extension, phenanthrolines. This method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (CH2) adjacent to a carbonyl group. While versatile for producing various substituted quinolines, its application to phenanthroline synthesis is also established. iipseries.org

A comparison of these classical methods is presented below:

Table 1: Comparison of Classical Synthetic Approaches| Feature | Skraup Synthesis | Friedländer Synthesis |

|---|---|---|

| Starting Materials | Aromatic amine, glycerol, sulfuric acid, oxidizing agent. iipseries.org | o-Aminoaryl aldehyde/ketone, compound with active methylene (B1212753) group. iipseries.org |

| Key Intermediate | Acrolein (from glycerol dehydration). iipseries.orgwikipedia.org | Enamine/imine formation. |

| Reaction Conditions | Harsh; strongly acidic and high temperatures. iipseries.org | Typically basic or acidic catalysis, can be milder. |

| Versatility | Good for unsubstituted or simply substituted systems. iipseries.org | Highly versatile for polysubstituted products. iipseries.org |

Modern Strategies for Polyfunctionalization of Phenanthroline Scaffolds

Modern synthetic chemistry has moved beyond the classical methods to develop more sophisticated strategies for introducing multiple functional groups onto the 1,10-phenanthroline framework. These methods offer greater control over the position and type of substituents, enabling the creation of tailored ligands for specific applications like advanced polymeric materials and catalysis. acs.orgnih.gov

One powerful approach is the direct C-H functionalization . This strategy avoids the need for pre-functionalized starting materials by directly converting C-H bonds on the phenanthroline ring into new C-C, C-N, or C-O bonds. For instance, a metal- and light-free Minisci-type reaction has been developed for the dicarbamoylation of phenanthrolines, allowing for the direct installation of primary, secondary, and tertiary amides at the 2- and 9-positions. acs.org This method is operationally simple and scalable. acs.org

Another key strategy involves the late-stage functionalization of complex molecules. This is particularly useful for modifying already assembled phenanthroline cores. An example includes the combination of C-H fluorination followed by nucleophilic aromatic substitution (SNAr) to install a wide array of functional groups at positions alpha to the nitrogen atoms. nih.gov

Specific Synthetic Routes for Methylated 1,10-Phenanthrolines

The introduction of methyl groups onto the 1,10-phenanthroline scaffold can significantly influence the electronic and steric properties of the resulting ligand. rsc.org

Regioselective Methylation Techniques

Achieving regioselectivity—the ability to add a methyl group to a specific carbon atom—is a key challenge in synthesizing substituted phenanthrolines. One effective method involves the lithiation of a pre-existing methylated phenanthroline, followed by alkylation . For example, 4,7-dialkylated-1,10-phenanthrolines can be synthesized in high yields from 4,7-dimethyl-1,10-phenanthroline (B1295015) through this lithiation-alkylation sequence. princeton.edu

Targeted Synthesis of 2,4,9-Trimethyl-1,10-phenanthroline

The specific synthesis of this compound (C₁₅H₁₄N₂) involves multi-step procedures that build upon the foundational phenanthroline synthesis reactions. uni.lunih.gov While detailed, step-by-step published syntheses are proprietary or part of broader studies, the general approach would involve constructing a dimethyl-phenanthroline precursor and subsequently introducing the final methyl group. This could be achieved by applying a modified Skraup or Friedländer synthesis using appropriately substituted aniline (B41778) or aminopyridine precursors. The final methylation would likely employ regioselective techniques as described above.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₄N₂ nih.gov |

| Molecular Weight | 222.28 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| InChIKey | DPPITTQLRYUZEJ-UHFFFAOYSA-N nih.gov |

| Canonical SMILES | CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3C)C nih.gov |

Advanced Functionalization of this compound

Once this compound is synthesized, it can serve as a scaffold for further chemical modification. The methyl groups themselves can be points of functionalization. For instance, the methyl groups at the 2- and 9-positions are particularly reactive.

A common strategy is the oxidation of the methyl groups . For example, 2,9-dimethyl-1,10-phenanthroline (neocuproine) can be oxidized using selenium dioxide to yield 1,10-phenanthroline-2,9-dicarbaldehyde. asianpubs.org This dialdehyde (B1249045) is a versatile intermediate that can be further reacted. For instance, condensation with thiosemicarbazide (B42300) produces 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone), a multidentate ligand. asianpubs.org

This aldehyde intermediate can also undergo reductive amination. The dialdehyde can be reacted with various primary or secondary amines to form diimines, which are then reduced, for example with sodium borohydride, to yield 2,9-bis[(substituted-aminomethyl)]-1,10-phenanthroline derivatives. nih.gov These advanced functionalization reactions open the door to a wide range of complex phenanthroline-based ligands with tailored properties.

Strategies for Derivatization at Non-Methylated Positions (e.g., 5,6-positions)

The functionalization of the 5- and 6-positions of the 1,10-phenanthroline scaffold is a key strategy for modulating the electronic and steric properties of the resulting ligands. Common approaches for other phenanthroline derivatives include the use of 1,10-phenanthroline-5,6-dione (B1662461) as a versatile intermediate. This dione (B5365651) can undergo condensation reactions to form new heterocyclic rings fused to the phenanthroline core. For instance, reaction with L-phenylalanine alkyl esters can yield pyrido-phenanthrolin-7-one products.

Another powerful technique for derivatization at these positions is the Stille cross-coupling reaction, which has been successfully employed to introduce thiophene (B33073) substituents at the 5- and 6-positions of the parent 1,10-phenanthroline. Furthermore, direct C-H dicarbamoylation has been demonstrated for various phenanthrolines, including a 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) derivative, suggesting that direct functionalization of the C-H bonds at the 5- and 6-positions could be a viable strategy.

However, a review of the available scientific literature reveals a notable lack of specific examples of derivatization at the 5,6-positions for the precise compound This compound . While the aforementioned methods are applicable to the broader class of phenanthrolines, their direct application to this specific trimethylated analogue has not been detailed in the reviewed sources.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C and C-Het coupling)

Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are cornerstone methodologies for the formation of C-C and C-heteroatom bonds in organic synthesis. libretexts.org The application of these reactions to the functionalization of 1,10-phenanthroline derivatives is a common strategy for creating more complex ligands. rsc.org However, the inherent chelating ability of the phenanthroline core can complicate these reactions by sequestering the metal catalyst, thereby inhibiting its activity.

Despite these challenges, methods have been developed for the cross-coupling of various halo-phenanthrolines. For example, the Suzuki-Miyaura coupling of 3,8-dibromo-1,10-phenanthroline (B9566) with an alkynylboronate complex has been reported to proceed efficiently. nasa.gov Direct C-H arylation of the phenanthroline backbone via oxidative C-H/C-H cross-coupling has also been achieved. rsc.org

While these examples demonstrate the feasibility of cross-coupling reactions on the phenanthroline ring system, there is a significant lack of specific studies detailing transition-metal-catalyzed cross-coupling reactions that utilize This compound as a starting material. The synthesis of a related compound, 2-(2,4,6-trimethylphenyl)-1,10-phenanthroline, has been reported, which itself is a product of a coupling reaction, but this does not provide a methodology starting from the title compound. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Cross-Coupling Reactions on the 1,10-Phenanthroline Core

| Coupling Reaction | Reactants | Catalyst/Reagents | Product | Reference |

| Suzuki-Miyaura | 3,8-dibromo-1,10-phenanthroline, 3,5-diethynylheptyloxybenzene derived boronate | Pd(PPh₃)₂Cl₂ | 3,8-bis((3-ethynyl-5-(heptyloxy)phenyl)ethynyl)-1,10-phenanthroline | nasa.gov |

| Direct C-H Arylation | 1,10-phenanthroline, Benzene | Pd(OAc)₂ | 3,8-diphenyl-1,10-phenanthroline | rsc.org |

This table presents examples of cross-coupling reactions on the general 1,10-phenanthroline scaffold due to the absence of specific data for this compound.

Nucleophilic Substitution and Amination Routes in Phenanthroline Synthesis

Nucleophilic aromatic substitution (SNAAr) and amination reactions are fundamental routes for the introduction of a wide range of functional groups onto heterocyclic systems. In the context of phenanthroline chemistry, these reactions are often employed to install amine functionalities, which can serve as important coordination sites or as handles for further derivatization.

The synthesis of 2,9-diamino-1,10-phenanthroline derivatives has been reported, highlighting the potential for introducing amino groups onto the phenanthroline core. nih.gov These syntheses, however, typically start from appropriately substituted precursors rather than from a pre-existing alkylated phenanthroline. For instance, the synthesis of 2,9-bis[(substituted-aminomethyl)]-4,7-diphenyl-1,10-phenanthroline derivatives proceeds from the corresponding dialdehyde. nih.gov

As with the previously discussed methodologies, there is a paucity of information in the reviewed literature specifically describing nucleophilic substitution or amination reactions starting from This compound . The reactivity of the positions on the phenanthroline ring is influenced by the existing substituents, and without specific experimental data, the outcomes of such reactions on the title compound can only be extrapolated from general principles of phenanthroline chemistry.

Principles of Coordination with Transition Metal Ions

1,10-phenanthroline and its derivatives are well-established nitrogen-containing heterocyclic compounds extensively used in transition metal coordination chemistry. nih.gov Their utility stems from the ability to conveniently tailor the steric and electronic environment of the resulting metal complexes by varying the substituents on the phenanthroline framework. nih.gov As a bidentate ligand, 1,10-phenanthroline forms stable metal chelates, a property that is fundamental to its widespread application. researchgate.net

Ligand Affinity and Chelating Capabilities of the this compound Ligand

Like its parent compound, this compound is a strong chelating agent, forming stable complexes with a wide array of transition metal ions. nih.govresearchgate.net The two nitrogen atoms in the heterocyclic rings act as donor sites, binding to a metal center to form a five-membered chelate ring. This chelate effect contributes significantly to the thermodynamic stability of the resulting metal complexes.

The affinity of phenanthroline-based ligands for metal ions is influenced by both the electronic properties of the ligand and the nature of the metal ion. The rigid, planar structure of the phenanthroline core enhances complex stability. researchgate.net The introduction of electron-donating methyl groups at the 2, 4, and 9 positions of the phenanthroline ring in this compound increases the electron density on the nitrogen donor atoms. This enhanced basicity is expected to increase the ligand's affinity for Lewis acidic metal centers compared to the unsubstituted 1,10-phenanthroline.

Influence of Methyl Groups on Coordination Geometry and Stereoselectivity

The substituents on the 1,10-phenanthroline ring play a crucial role in determining the coordination geometry and stereochemistry of the resulting metal complexes. The methyl groups at the 2 and 9 positions, adjacent to the nitrogen donor atoms, are particularly influential due to steric hindrance.

In complexes with 2,9-disubstituted phenanthrolines, these groups can prevent the planar coordination of multiple ligands around a single metal center. For instance, the presence of methyl groups in the 2 and 9 positions can cause significant intra-ligand repulsions, forcing a distortion in the geometry around the metal ion. researchgate.net This steric clash can prevent the formation of certain coordination geometries, such as the octahedral geometry common for tris-phenanthroline complexes, and instead favor tetrahedral or distorted geometries. nih.gov The methyl group at the 4-position in this compound further adds to the steric bulk and electronic modification of the ligand, though its steric impact on the immediate coordination sphere is less direct than that of the substituents at the 2 and 9 positions. This steric hindrance is a key factor in dictating the coordination number and the ultimate structure of the metal complex.

Complexation with Specific Metal Centers

The unique steric and electronic profile of this compound leads to the formation of distinct complexes with various transition metals.

Ruthenium(II) Complexes and their Electronic Structure

Ruthenium(II) complexes containing polypyridyl ligands, such as 1,10-phenanthroline, are of significant interest due to their rich photochemical and electrochemical properties. rsc.orgias.ac.in The electronic structure of these complexes is dominated by metal-to-ligand charge transfer (MLCT) transitions. figshare.com

In a hypothetical [Ru(this compound)₃]²⁺ complex, the electron-donating methyl groups would increase the energy of the ligand's π* orbitals. This would likely lead to a blue shift in the MLCT absorption and emission bands compared to the parent [Ru(phen)₃]²⁺ complex. However, the significant steric hindrance from the methyl groups at the 2 and 9 positions would likely make the formation of a stable tris-chelated complex highly unfavorable.

More probable are mixed-ligand complexes, for instance of the type [Ru(LL)₂(this compound)]²⁺, where LL is a less sterically demanding bipyridyl or phenanthroline ligand. In such complexes, the electronic properties would be a composite of the different ligands. The first electron transfer in related ruthenium(II) complexes has been shown to occur on the phenanthroline ligand. rsc.org The emission quantum yields and excited-state lifetimes are strongly affected by the substitution pattern on the phenanthroline core. rsc.org Nonradiative decay pathways, such as thermal activation to ligand-field (LF) states, can be influenced by steric interactions that distort the coordination geometry. figshare.com

| Property | Expected Influence of this compound |

| MLCT Energy | Likely increased (blue-shifted) due to electron-donating methyl groups. |

| Complex Stability | Steric hindrance from 2,9-methyl groups may destabilize tris-homoleptic complexes. |

| Photophysical Properties | Substitution pattern affects emission maxima and quantum yields. rsc.org |

Copper(I) and Copper(II) Complexes

The coordination chemistry of copper with substituted phenanthrolines is notable for the differing stereochemical preferences of its two common oxidation states. Copper(I) (d¹⁰) typically favors a tetrahedral coordination geometry, while copper(II) (d⁹) often adopts a square planar or distorted octahedral geometry.

The steric bulk of 2,9-disubstituted phenanthrolines, like 2,9-dimethyl-1,10-phenanthroline (neocuproine), makes them highly specific chelating agents for copper(I). nih.gov The methyl groups effectively block the axial positions, preventing the formation of planar complexes and stabilizing the tetrahedral geometry preferred by Cu(I). fishersci.ca Consequently, this compound is expected to form stable, tetrahedral bis-ligand complexes with copper(I), [Cu(2,4,9-Me₃-phen)₂]⁺. The electronic structure of such complexes features a metal-to-ligand charge transfer band in the visible region. rsc.org

For copper(II), the steric hindrance from the 2,9-methyl groups makes the formation of a bis-ligand complex with a typical square planar geometry difficult. Instead, mixed-ligand complexes of the type [Cu(2,4,9-Me₃-phen)(L)]²⁺, where L is another ligand, are more likely, often resulting in five-coordinate, square-based pyramidal geometries. nih.gov

| Metal Ion | Preferred Geometry with 2,9-Disubstituted Phenanthrolines | Expected Complex with this compound |

| Copper(I) | Tetrahedral | [Cu(2,4,9-Me₃-phen)₂]⁺ |

| Copper(II) | Square Planar / Square Pyramidal (often with other ligands) | [Cu(2,4,9-Me₃-phen)(L)X₂] |

Palladium(II) and Nickel(II) Complexes

Palladium(II) and Nickel(II), both with d⁸ electron configurations, predominantly form square planar complexes. The coordination of these metal ions with 1,10-phenanthroline and its derivatives has been explored, often in the context of catalysis. nih.govtdl.org

For this compound, the steric crowding from the methyl groups at the 2 and 9 positions would create significant challenges for achieving a square planar geometry in a bis-ligand complex, [M(2,4,9-Me₃-phen)₂]²⁺. The steric repulsion between the methyl groups of the two opposing ligands would be substantial.

Therefore, it is more probable that these metals would form mono-ligand complexes, such as [M(2,4,9-Me₃-phen)X₂], where X represents a monodentate ligand like a halide or solvent molecule. In such complexes, the this compound ligand would occupy two coordination sites, with the remaining sites filled by the other ligands to complete the square planar geometry. The synthesis of related palladium(II) complexes with 1,10-phenanthroline often results in structures like [Pd(phen)Cl₂] or [Pd(phen)(N≡CCH₃)₂]²⁺, which feature a single phenanthroline ligand. nih.govnih.gov Nickel(II) can also form similar complexes. hhu.de These complexes are valuable as catalysts in various organic reactions, such as cross-coupling. tdl.org

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research data concerning the chemical compound This compound within the detailed topics requested. The fields of lanthanide/actinide coordination chemistry, the formation of mechanically interlocked molecules, and metal-coordination-driven self-assembly are well-documented for the broader class of 1,10-phenanthroline and its various other derivatives. However, specific studies focusing on the 2,4,9-trimethyl substituted variant are not present in the surveyed materials.

Research in these advanced areas of coordination and supramolecular chemistry tends to focus on phenanthroline ligands with different substitution patterns, such as 2,9-dicarboxamides for actinide/lanthanide separation nih.govnih.gov, or sterically bulky 2,9-diaryl groups for creating specific catalytic or photophysical properties. researchgate.netrsc.org Similarly, the construction of mechanically interlocked systems like rotaxanes and catenanes predominantly utilizes unsubstituted or 2,9-disubstituted phenanthrolines as the key metal-chelating components. nih.govuh.edu

While the fundamental properties of this compound are cataloged nih.govsigmaaldrich.com, dedicated studies on its application in the specific areas outlined in the request—lanthanide/actinide coordination and advanced supramolecular assembly—could not be found. Therefore, it is not possible to provide a scientifically accurate article on this specific compound that adheres to the requested structure and content inclusions.

Table of Compounds Mentioned

Academic Research Trajectories and Unique Considerations for 2,4,9 Trimethyl 1,10 Phenanthroline

The specific substitution pattern of 2,4,9-trimethyl-1,10-phenanthroline presents a unique combination of the electronic and steric effects discussed above. Research into this particular derivative aims to understand how this unique arrangement of methyl groups imparts specific properties and opens up new avenues for its application.

The synthesis of asymmetrically substituted phenanthrolines like the 2,4,9-trimethyl derivative can be a synthetic challenge, often requiring multi-step procedures. One common strategy involves the Skraup synthesis, where substituted anilines are reacted with α,β-unsaturated carbonyl compounds. wikipedia.org More modern approaches might involve cross-coupling reactions to introduce methyl groups at specific positions. The synthesis of related dimethyl-1,10-phenanthroline derivatives has been reported, which can serve as precursors. asianpubs.orgfishersci.ca For instance, 2,9-dimethyl-1,10-phenanthroline can be a starting material for further functionalization. asianpubs.org

Spectroscopic and Photophysical Investigations of 2,4,9 Trimethyl 1,10 Phenanthroline Systems

Electronic Absorption and Emission Characteristics of 2,4,9-Trimethyl-1,10-phenanthroline Complexes

The electronic spectra of this compound complexes are characterized by transitions that are sensitive to the metal center, the ligand structure, and their interaction.

The presence of methyl groups on the 1,10-phenanthroline (B135089) ligand, as in this compound, induces noticeable changes in the electronic absorption and emission spectra of its metal complexes. The electron-donating nature of methyl groups can alter the energy levels of the ligand's molecular orbitals.

Studies on related methylated phenanthroline complexes, such as those of ruthenium(II), have shown that increasing the number of methyl groups can lead to a blue shift in both the absorption and emission spectra. scielo.br This shift is attributed to a modification in the electronic distribution within the complex, affecting the energy of the excited states. scielo.br For instance, the presence of four methyl groups on the 1,10-phenanthroline ligand in a ruthenium complex was found to destabilize the metal-to-ligand charge transfer (MLCT) excited state. scielo.br

The addition of methyl groups can also impact the hydrophobicity of the complexes, leading to increased self-aggregation in solution. rsc.orgnih.gov This aggregation can introduce complexities in the analysis of spectroscopic data, particularly in techniques like isothermal titration calorimetry where heats of dilution become significant. rsc.orgnih.gov

The following table provides a summary of the typical effects of methyl substitution on the spectroscopic properties of phenanthroline complexes:

| Spectroscopic Property | Effect of Methyl Substitution | Reference |

| Absorption Spectra | Blue shift | scielo.br |

| Emission Spectra | Blue shift | scielo.br |

| Excited State Energy | Destabilization of 3MLCT state | scielo.br |

| Solution Behavior | Increased self-aggregation | rsc.orgnih.gov |

The electronic spectra of transition metal complexes with this compound are typically dominated by two main types of electronic transitions: ligand-centered (LC) and metal-to-ligand charge transfer (MLCT) excitations.

Ligand-Centered (LC) Transitions: These transitions, often observed in the ultraviolet region of the spectrum, correspond to the promotion of an electron from a lower-energy orbital to a higher-energy orbital within the phenanthroline ligand itself. These are typically π → π* and n → π* transitions. For the free 1,10-phenanthroline ligand, bands around 236 nm and 261 nm are assigned to π → π* transitions, while a band around 341 nm is attributed to an n → π* transition. researchgate.net Upon complexation, these bands may shift due to the coordination of the metal ion. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT) Transitions: These are a hallmark of transition metal complexes with π-acceptor ligands like phenanthroline. libretexts.org In an MLCT transition, an electron is excited from a metal-based d-orbital to a vacant π* orbital of the ligand. libretexts.org These transitions are often intense and occur in the visible region of the spectrum, contributing significantly to the color of the complexes. libretexts.org The energy of the MLCT band is sensitive to the nature of the metal, its oxidation state, and the substituents on the ligand. libretexts.org For example, in ruthenium(II) complexes, MLCT bands are prominent features in their electronic spectra. scielo.br

Upon excitation into the MLCT bands, many of these complexes exhibit luminescence. scite.ai The emission is typically from the lowest-lying triplet MLCT (³MLCT) excited state and often appears as a broad, unstructured band. scite.ai The energy and lifetime of this emission are crucial parameters for applications in areas like photocatalysis and sensing.

The table below summarizes the key characteristics of LC and MLCT transitions in phenanthroline complexes:

| Transition Type | Description | Spectral Region | Intensity |

| Ligand-Centered (LC) | Electron promotion within the ligand (π → π, n → π) | Ultraviolet | High |

| Metal-to-Ligand Charge Transfer (MLCT) | Electron transfer from metal d-orbital to ligand π* orbital | Visible | High |

Advanced Spectroscopic Techniques for Structural and Electronic Characterization

A suite of advanced spectroscopic techniques is employed to gain a comprehensive understanding of the structure, dynamics, and electronic properties of this compound and its complexes in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure and dynamics of this compound complexes in solution. researchgate.netresearchgate.net ¹H and ¹³C NMR provide detailed information about the chemical environment of the nuclei within the molecule.

In the ¹H NMR spectrum of a free phenanthroline ligand, distinct signals are observed for the aromatic protons. researchgate.net Upon complexation with a metal, these signals often shift, providing evidence of coordination. researchgate.net The magnitude and direction of these shifts can offer insights into the electronic effects of the metal center on the ligand.

For substituted phenanthrolines like this compound, the ¹H NMR spectrum will show characteristic signals for the methyl protons in addition to the aromatic protons. Changes in the chemical shifts of these methyl groups upon complexation can also be indicative of the coordination environment.

Two-dimensional NMR techniques, such as NOESY, can be used to determine the through-space proximity of different protons, aiding in the complete structural assignment and providing information about the conformation of the complex in solution. researchgate.net Furthermore, NMR can be used to study the dynamics of these complexes, such as ligand exchange processes or conformational changes. researchgate.net

The following table illustrates the typical application of NMR spectroscopy in the study of phenanthroline complexes:

| NMR Technique | Information Obtained | Reference |

| ¹H NMR | Chemical environment of protons, coordination shifts | researchgate.net |

| ¹³C NMR | Carbon framework structure | researchgate.net |

| 2D NMR (e.g., NOESY) | Spatial proximity of nuclei, solution conformation | researchgate.net |

The IR spectrum of the free phenanthroline ligand exhibits characteristic absorption bands corresponding to the stretching vibrations of the C=C and C=N bonds within the aromatic rings, typically in the range of 1500-1650 cm⁻¹. rsc.org Upon complexation, these bands often shift to different frequencies, which is a clear indication of the involvement of the nitrogen atoms in coordination to the metal ion. rsc.org

The appearance of new, weak bands at lower frequencies (typically below 600 cm⁻¹) in the spectra of the complexes can be assigned to the metal-nitrogen (M-N) stretching vibrations, further confirming the formation of the coordinate bond. rsc.orgresearchgate.net

The table below summarizes the key vibrational bands observed in the FTIR spectra of phenanthroline complexes:

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance | Reference |

| C=C and C=N stretching | 1500-1650 | Shifts upon coordination | rsc.org |

| M-N stretching | < 600 | Confirms metal-ligand bond formation | rsc.orgresearchgate.net |

Single-crystal X-ray diffraction studies can reveal the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar), which is crucial for understanding the electronic and reactive properties of the complex. researchgate.net For instance, in a dimeric nickel(II) complex with 2,9-dimethyl-1,10-phenanthroline, X-ray crystallography revealed a distorted trigonal bipyramidal coordination geometry around each nickel ion. researchgate.net

Furthermore, X-ray crystallography can elucidate the supramolecular structure, showing how individual complex molecules pack together in the crystal lattice through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.govnih.gov These intermolecular interactions can play a significant role in the physical properties and potential applications of the materials.

The data obtained from X-ray crystallography serves as a benchmark for computational models and helps in interpreting the results from other spectroscopic techniques.

Time-Resolved Spectroscopy for Excited State Dynamics and Energy Transfer Processes

Time-resolved spectroscopic techniques are indispensable tools for elucidating the intricate dynamics of electronically excited states and the subsequent energy transfer processes in metal complexes incorporating substituted phenanthroline ligands. While specific data for this compound is not extensively available in the reviewed literature, studies on closely related methylated phenanthroline systems, particularly those of copper(I) and ruthenium(II), provide significant insights into the expected photophysical behavior. These investigations reveal how structural modifications and the metal center influence excited-state lifetimes, decay pathways, and the efficiency of energy transfer.

The introduction of methyl groups at the 2 and 9 positions of the 1,10-phenanthroline ring, as seen in 2,9-dimethyl-1,10-phenanthroline (dmp), profoundly impacts the excited-state properties of its metal complexes. These substituents introduce steric hindrance that can prevent coordination of solvent molecules and influence the geometry of the excited state, thereby affecting non-radiative decay pathways.

In the case of copper(I) complexes, time-resolved studies have shown that dmp-ligated species exhibit intense photoluminescence in the solid state. For instance, [CuI(dmp)PPh₃] displays orange emission with biexponential decay lifetimes at room temperature, which become significantly longer at 77 K. rsc.org This behavior is attributed to the presence of two thermally equilibrated triplet excited states. rsc.org The steric bulk of the dmp ligand is thought to inhibit the structural reorganization that often leads to rapid non-radiative decay in copper(I) complexes.

Ruthenium(II) complexes with substituted phenanthroline ligands are known for their rich photophysical properties, which are often dominated by metal-to-ligand charge transfer (MLCT) transitions. Temperature-dependent luminescence studies on Ru(II) complexes with 2,9-diphenyl substituted phenanthroline ligands suggest that non-radiative relaxation in solution is governed by rapid, thermally activated internal conversion from the initially populated ³MLCT state to a ligand field (LF) state, which then quickly decays to the ground state. figshare.com Although most of these particular complexes are nonluminescent at room temperature, this provides a model for understanding the deactivation pathways that can compete with luminescence and energy transfer. figshare.com

More complex systems, such as Ru(II) complexes with hexadentate phenanthroline-based ligands, have been shown to exhibit significantly enhanced excited-state lifetimes and emission quantum yields. nih.gov The rigidity of these hemicage structures is credited with increasing the activation energy for crossover to the deactivating d-d state, thus favoring luminescence. nih.gov This highlights the crucial role of ligand architecture in controlling excited-state dynamics.

Energy transfer processes are also a key feature of these systems. For instance, in bichromophoric systems containing a Re(I) center and a pyrenyl-substituted imidazo[4,5-f] rsc.orgnih.govphenanthroline ligand, efficient triplet-triplet energy transfer can occur, leading to exceptionally long-lived triplet excited states at room temperature. The efficiency of this energy transfer is influenced by the steric relationship between the chromophores.

While direct experimental data on the excited-state dynamics and energy transfer processes of this compound complexes are sparse, the findings from these related systems provide a strong foundation for predicting their behavior. It is anticipated that the additional methyl group at the 4-position would further influence the electronic properties and steric environment of the ligand, potentially leading to unique photophysical characteristics.

Research Findings on Related Substituted Phenanthroline Complexes

To illustrate the photophysical properties of methylated phenanthroline systems, the following tables summarize key data from studies on 2,9-dimethyl-1,10-phenanthroline (dmp) and other relevant substituted phenanthroline complexes.

| Complex | Temperature (K) | Emission Maximum (λmax, nm) | Excited-State Lifetimes (τ, μs) |

|---|---|---|---|

| [CuI(dmp)PPh₃] | Room Temperature | 588-592 | 1.7-2.2 and 6.4-10.0 |

| 77 | 605-612 | 4.8-6.5 and 32-47 |

| Complex | Excited-State Lifetime (τ, ns) | Emission Quantum Yield (Φem) | Activation Energy to dd state (ΔE, cm-1) |

|---|---|---|---|

| [Ru(5-bpy-2C)₃Bz]²⁺ | 2800 | 0.271 | 4960 |

| [Ru(4-bpy-2C-Ph)₃Et]²⁺ | 1470 | 0.104 | - |

| [Ru(4-phen-2C-Ph)₃Et]²⁺ | 3860 | 0.202 | - |

Advanced Applications of 2,4,9 Trimethyl 1,10 Phenanthroline in Diverse Chemical Fields

Catalytic Applications of 2,4,9-Trimethyl-1,10-phenanthroline-based Complexes

There is a lack of specific studies focusing on the catalytic uses of complexes based on this compound. However, the general 1,10-phenanthroline (B135089) framework is a staple in catalyst design.

Photoredox Catalysis and Atom-Transfer Radical-Addition (ATRA) Reactions

No specific research was found detailing the use of this compound in photoredox catalysis or ATRA reactions. Research in this area tends to focus on other substituted phenanthrolines. For instance, copper(I) complexes with 2,9-di(aryl)-1,10-phenanthroline ligands have been synthesized and investigated for their photoredox catalytic activity in ATRA reactions. rsc.orgrsc.org These studies have shown that the catalytic activity is dependent on the excitation wavelength. rsc.org The general mechanism for such reactions often involves a single electron transfer from a metal complex to initiate the radical addition.

Homogeneous Catalysis, including Alkene Hydrosilylation and Ethylene (B1197577) Oligomerization

Specific examples of this compound used in homogeneous catalysis for alkene hydrosilylation or ethylene oligomerization are not present in the surveyed literature. The broader family of 1,10-phenanthroline ligands is utilized in these transformations. For example, cobalt complexes immobilized on a periodic mesoporous organosilica (PMO) containing 3,8-bis[(triisopropoxysilyl)methyl]-1,10-phenanthroline have shown good catalytic activity for the hydrosilylation of phenylacetylene. nih.gov In ethylene oligomerization, various catalysts based on iron(II), cobalt(II), or nickel(II) complexes with substituted phenanthroline ligands are common.

Cross-Coupling Reactions (e.g., Friedel-Crafts Alkylation, Suzuki-Miyaura Coupling)

While Friedel-Crafts reactions and Suzuki-Miyaura coupling are fundamental organic reactions, there is no specific mention of this compound as a ligand in these contexts. The Suzuki-Miyaura reaction, a versatile method for forming carbon-carbon bonds, often employs palladium catalysts with various phosphine (B1218219) or N-heterocyclic carbene ligands. Some phenanthroline derivatives, such as 3,8-diphenyl-1,10-phenanthroline , have been shown to promote transition-metal-free direct arylation, a related C-H activation reaction. rsc.org

Sensing and Chemodetection Utilizing this compound Derivatives

The design of chemosensors is a significant application for the 1,10-phenanthroline scaffold, but specific derivatives of this compound for this purpose are not described in the available research.

Design Principles for Metal Ion and Anion Chemosensors

The fundamental design principle for phenanthroline-based chemosensors involves functionalizing the heterocyclic ring system. rsc.org These modifications can tune the electronic and photophysical properties of the molecule. Upon coordination with a specific metal ion or interaction with an anion, detectable changes in the UV-vis absorption or fluorescence spectra can occur. rsc.org This allows for the selective recognition of the target analyte. 1,10-phenanthroline itself is a well-known chelator for many divalent metal ions. lifesensors.com

Applications in Differential Metal Ion Sensing and Environmental Monitoring

There are no specific documented applications of this compound in differential metal ion sensing or environmental monitoring. However, the broader class of phenanthroline derivatives has been successfully used for these purposes. For example, molecularly imprinted polymers have been created using a ternary complex of 4-vinylpyridine–Cu(II)–1,10-phenanthroline to develop a chemiluminescent flow-through sensor for 1,10-phenanthroline itself, showcasing its potential for detecting pollutants. rsc.org Another study developed a sensor for mercury ions (Hg²⁺) using a phenanthroline[9,10-d] imidazole-based derivative, which is relevant for monitoring environmental water samples. researchgate.net Similarly, 2,9-Dimethyl-1,10-phenanthroline is a known reagent for the colorimetric determination of copper. fishersci.ca

Development of Molecular Logic Gates and Advanced Recognition Systems

Molecular logic gates are molecules designed to perform logical operations in response to specific physical or chemical stimuli (inputs), resulting in a measurable signal (output). rsc.org The 1,10-phenanthroline framework is an excellent platform for creating such systems due to its robust structure and responsive photophysical properties that can be modulated by chemical inputs like metal ions or protons. acs.orgchemicalbook.com

The core principle involves functionalizing the phenanthroline ring system to create specific binding sites. When an analyte binds, it perturbs the electronic structure of the molecule, leading to a distinct change in its absorption or fluorescence spectrum. acs.org For instance, a study on various 2,9-aryl-substituted 1,10-phenanthrolines demonstrated that their fluorescence could be significantly altered and shifted upon protonation. acs.org Some derivatives that were weakly fluorescent became strongly emissive after adding acid, while others showed the opposite effect. acs.org This on/off or color-changing fluorescence behavior in response to a chemical input is the fundamental basis of a molecular logic gate. This observed "vapoluminescence," where films of the compounds change color upon exposure to acid vapors, highlights their potential as solid-state sensors. acs.org

While specific research detailing this compound in a complex logic gate is not prominent, its structure is analogous to derivatives known to exhibit these sensing capabilities. The methyl groups on the this compound molecule can influence its electronic properties and solubility, suggesting its potential as a component in tailored molecular recognition and sensing systems. acs.org

| Phenanthroline Derivative Group | Input | Fluorescence Response | Potential Logic Function |

| Symmetrically substituted p-dianisylphenanthrolines | Protonation (Acid) | Strong quenching and substantial red-shift of emission. acs.org | YES or NOT gate |

| Unsymmetric aryl-substituted-phenanthrolines | Protonation (Acid) | Substantial enhancement and red-shift of fluorescence. acs.org | YES or AND gate |

| Pseudo-hemiindigo derivatives | Light (445 nm / 400 nm) & pH (Acid / Base) | Changes in absorption spectrum. rsc.org | Complex operations (e.g., 4-gate connection) |

Materials Science Applications of this compound Ligands

The unique electronic characteristics of the 1,10-phenanthroline scaffold make it a valuable component in various materials science applications, from optoelectronic devices to advanced optical systems.

In Organic Light-Emitting Diodes (OLEDs), the electron transport layer (ETL) plays a critical role in facilitating the injection and movement of electrons from the cathode while simultaneously blocking the passage of holes, ensuring efficient electron-hole recombination within the emissive layer. Phenanthroline derivatives are widely recognized as superior ETL materials, often outperforming the standard material, tris(8-quinolinolato)aluminum(III) (Alq3). oup.comresearchgate.net Their nitrogen-containing heterocyclic structure imparts high electron mobility and deep highest occupied molecular orbital (HOMO) levels, which creates a large energy barrier for holes, thus enhancing hole-blocking properties. oup.comacs.org

Studies on novel 2-substituted phenanthroline derivatives have shown that their use as an ETL in OLEDs leads to devices with lower operating voltages and improved efficiency compared to those using Alq3 alone. oup.comoup.com This improvement is directly attributed to the favorable electron-transport properties of the phenanthroline core. oup.com Designing phenanthroline molecules with extended π-conjugation and rigid structures can further enhance electron mobility and thermal stability, which are crucial for device longevity. acs.org Although this compound has not been specifically documented as an ETL in the reviewed literature, its core structure is fundamentally suited for this purpose.

| ETL Material | Power Efficiency at 1000 cd/m² (lm/W) | External Quantum Efficiency at 1000 cd/m² (%) | Voltage at 1000 cd/m² (V) |

| Alq3 (Standard) | 2.20 | 1.63 | 7.0 |

| Phen1 Derivative | 2.81 | 1.65 | 5.5 |

| Phen2 Derivative | 2.90 | 1.78 | 5.8 |

Data compiled from a study on novel 2-substituted phenanthroline derivatives, demonstrating their enhanced performance over the standard Alq3 ETL. oup.com

Dye-sensitized solar cells (DSSCs) rely on a sensitizer (B1316253) molecule adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to harvest light and generate charge carriers. nih.gov Ruthenium complexes incorporating 1,10-phenanthroline ligands have been developed as highly effective sensitizers. rsc.orgscientific.net The phenanthroline ligand's extended π-conjugated system contributes to the dye's ability to absorb a broad range of the solar spectrum. researchgate.net

The strategic placement of substituents on the phenanthroline ring is a key method for tuning the dye's performance. The introduction of electron-donating groups, such as methyl groups, can modify the electronic distribution of the complex. researchgate.net A comparative study of ruthenium complexes with 1,10-phenanthroline, 4,7-dimethyl-1,10-phenanthroline (B1295015), and 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) as ancillary ligands revealed that such substitutions directly impact the photovoltaic performance. Adding methyl groups can alter the excited-state properties, leading to shifts in the absorption spectra and influencing key DSSC parameters like short-circuit current density (Jsc) and open-circuit voltage (Voc). researchgate.net Furthermore, copper-phenanthroline complexes have shown exceptional performance not just as sensitizers but also as redox mediators and solid-state hole transport materials in DSSCs, achieving high efficiencies and remarkably high open-circuit potentials of over 1.0 V. acs.orgrsc.org

Given that this compound features methyl substitutions, it aligns with the design principles for enhancing DSSC sensitizers. The specific substitution pattern would uniquely influence its electronic properties and, consequently, its performance in a solar cell.

| Ruthenium Complex with Ancillary Ligand | Jsc (mA cm⁻²) | Voc (V) | Fill Factor (ff) | Overall Efficiency (η %) |

| cis-[Ru(phen)(dcbH₂)(NCS)₂] | 11.0 | 0.618 | 0.70 | 4.8 |

| cis-[Ru(Me₂-phen)(dcbH₂)(NCS)₂] | 11.2 | 0.635 | 0.69 | 4.9 |

| cis-[Ru(Me₄-phen)(dcbH₂)(NCS)₂] | 11.9 | 0.627 | 0.67 | 5.0 |

Performance data for DSSCs using ruthenium sensitizers with different methyl-substituted phenanthroline ligands (phen = 1,10-phenanthroline; Me₂-phen = 4,7-dimethyl-1,10-phenanthroline; Me₄-phen = 3,4,7,8-tetramethyl-1,10-phenanthroline). researchgate.net

The rigid and planar aromatic structure of 1,10-phenanthroline makes it an exceptional building block for creating a wide range of luminescent materials. rsc.orgcapes.gov.br These materials, which can be purely organic derivatives or coordination compounds with metal ions like ruthenium, zinc, and rare-earth elements, have applications in sensing, bioimaging, and photonics. rsc.orgchemicalbook.comnih.gov The luminescence properties, such as emission color and quantum yield, can be finely tuned by adding substituents to the phenanthroline core or by exploiting environmental factors like protonation. acs.orgrsc.org

For example, attaching different aryl groups to the 2 and 9 positions of the phenanthroline ring can produce molecules with intense violet or blue fluorescence. acs.org The fluorescence of these compounds can be dramatically altered by adding acid, causing the emission to shift to the green-yellow region of the spectrum, with some compounds showing a five-fold increase in luminescence intensity upon protonation. acs.org

Furthermore, when simple 1,10-phenanthroline is used as a ligand in europium(III) complexes, it can lead to a massive enhancement of the material's nonlinear optical (NLO) properties. Research has shown a six-fold increase in the NLO response when a basic phenanthroline ligand replaces another ligand in a europium complex, making these materials highly promising for photonic applications. semanticscholar.org

| Compound | Condition | Absorption λmax (nm) | Fluorescence λmax (nm) | Fluorescence Quantum Yield (Φfl) |

| 2,9-dianisyl-1,10-phenanthroline | Neutral | 338 | 402 | 0.33 |

| 2,9-dianisyl-1,10-phenanthroline | Acidic (Protonated) | 385 | 560 | 0.010 |

| Unsymmetric aryl-phenanthroline (Cpd. 7 in source) | Neutral | 335 | 400 | 0.24 |

| Unsymmetric aryl-phenanthroline (Cpd. 7 in source) | Acidic (Protonated) | 390 | 475 | 0.50 |

Data illustrating the effect of substitution and protonation on the photophysical properties of phenanthroline derivatives. acs.org

Nuclear Fuel Cycle Research: f-Element Extraction and Separation

A significant challenge in the management of used nuclear fuel is the separation of minor actinides (An), such as americium (Am) and curium (Cm), from the chemically similar lanthanides (Ln), or f-elements. This separation is a key step in partitioning and transmutation strategies aimed at reducing the long-term radiotoxicity of nuclear waste. rsc.org Ligands based on the 1,10-phenanthroline scaffold have emerged as exceptionally effective extractants for this purpose. rsc.orgnih.gov

The selectivity of these ligands arises from the "soft" nitrogen donor atoms within the rigid phenanthroline structure, which show a preferential binding affinity for the trivalent actinides over the trivalent lanthanides. researchgate.netnih.gov Phenanthroline diamides (DAPhen) are a particularly promising class of these extractants. rsc.org By modifying the amide groups attached to the phenanthroline core, researchers can fine-tune the ligand's solubility and extraction behavior. acs.org

Solvent extraction experiments using various phenanthroline-derived ligands have demonstrated high efficiency and selectivity for Am(III) over Ln(III) ions like Europium(III). rsc.org Hydrophilic versions of these ligands can be used as masking agents in the aqueous phase to achieve very high separation factors. nih.govacs.org For example, a hydrophilic phenanthroline dicarboxamide ligand achieved a maximum Am/Eu separation factor of 325 in a nitric acid solution. acs.org The consistent success of this molecular framework underscores the potential of derivatives like this compound to contribute to advanced nuclear fuel cycle research.

| Ligand / System | Aqueous Phase | D(Am) | D(Eu) | Separation Factor (SFAm/Eu) |

| TDdPTDA in F-3 | 4 M HNO₃ | ~10 | ~0.1 | ~100 |

| TDdPTDA in nitrobenzene (B124822) | 4 M HNO₃ | ~30 | ~0.3 | ~100 |

| AE-DAPhen (Masking Agent) | 0.1 M HNO₃ | - | - | ~220 |

| AEE-DAPhen (Masking Agent) | 2 M HNO₃ | - | - | ~291 |

| Me-BTPhen in Ionic Liquid | Nitric Acid | - | - | >7500 |

Distribution ratios (D) and separation factors (SF) for Am(III) vs. Eu(III) using various phenanthroline-based extractants. TDdPTDA: tetradodecyl-1,10-phenanthroline-2,9-diamide; AE-DAPhen/AEE-DAPhen: hydrophilic phenanthroline dicarboxamides; Me-BTPhen: 2,9-bis(triazine)-1,10-phenanthroline. acs.orgnih.govamericanelements.com

Theoretical and Computational Studies of 2,4,9 Trimethyl 1,10 Phenanthroline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental tools for understanding the intrinsic electronic properties of molecules like 2,4,9-trimethyl-1,10-phenanthroline. These methods provide insights into electron distribution, molecular orbital energies, and reactivity indicators, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) for Molecular and Complex Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of many-body systems. For a molecule like this compound, DFT calculations would typically be employed to determine its optimized geometry, vibrational frequencies, and electronic properties such as dipole moment and polarizability. When this ligand is part of a metal complex, DFT can elucidate the nature of the metal-ligand bonding, the electronic structure of the complex, and predict spectroscopic properties. However, specific DFT studies detailing these properties for the isolated this compound ligand or its unique complexes are not found in the current body of scientific literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) and Redox Potentials

Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. For 1,10-phenanthroline (B135089) systems, FMO analysis helps in understanding their role in electronic transitions and their behavior as ligands in redox-active metal complexes. While general principles of FMO theory are well-established, specific values for the HOMO, LUMO, and the resulting energy gap for this compound have not been reported. Such data would be essential for predicting its redox potentials and its suitability for applications in areas like photoredox catalysis or organic electronics.

Analysis of Intermolecular and Non-Covalent Interactions

Non-covalent interactions are critical in understanding the supramolecular chemistry of phenanthroline-based systems, governing their crystal packing, self-assembly, and interactions with biological macromolecules.

Quantification of π-π Stacking Interactions in Assemblies

The planar aromatic structure of the phenanthroline core makes it highly susceptible to π-π stacking interactions. These interactions are crucial in the formation of ordered molecular assemblies and in the stabilization of crystal structures. Computational methods can quantify the strength and geometry of these interactions, often revealing centroid-to-centroid distances and slip angles that define the stacking arrangement. In related phenanthroline derivatives, these interactions have been well-characterized and shown to influence material properties. A detailed quantitative analysis of π-π stacking specific to assemblies of this compound is currently absent from the literature.

Elucidation of Weak Interactions (e.g., CH/π, CH/n, CH/H interactions) in Supramolecular Systems

Beyond π-π stacking, weaker non-covalent interactions play a significant role in defining the three-dimensional architecture of supramolecular systems. These include CH/π interactions (an interaction between a C-H bond and a π-system), CH/n (where 'n' denotes a lone pair), and van der Waals (CH/H) interactions. Computational analysis is essential for identifying and quantifying the energetic contribution of these weak forces, which are often numerous and collectively significant. For the this compound molecule, the methyl groups would be expected to actively participate in such interactions. However, specific computational studies elucidating the network of these weak interactions in its potential supramolecular structures have not been published.

Computational Modeling of Complexation and Catalytic Mechanisms

Computational modeling is invaluable for studying how ligands like this compound bind to metal centers and for mapping out the reaction pathways of catalytic processes. These models can predict binding affinities, preferred coordination geometries, and the transition states of catalytic cycles. For many phenanthroline-based catalysts, computational studies have provided deep mechanistic insights that guide the design of more efficient systems. Despite the potential utility of this compound in coordination chemistry and catalysis, computational models detailing its specific complexation behavior or its role in catalytic mechanisms are not available in existing research.

Energy Decomposition Analysis (EDA) in Ligand-Metal Bonding

There is no specific Energy Decomposition Analysis (EDA) data available in the reviewed literature for complexes of this compound. EDA is a computational method used to partition the interaction energy between a ligand and a metal into electrostatically and orbitally driven components, providing deep insight into the nature of the chemical bond. While EDA has been applied to various other substituted phenanthroline ligands to elucidate their bonding with different metal centers, no such studies have been published for the 2,4,9-trimethyl derivative.

Mechanistic Investigations of Catalytic Cycles and Reaction Pathways

Detailed mechanistic investigations of catalytic cycles and reaction pathways involving this compound as a ligand are not documented in the current body of scientific literature. Computational studies, often employing Density Functional Theory (DFT), are crucial for understanding the step-by-step mechanisms of catalytic reactions, including the identification of transition states and reaction intermediates. Although such investigations have been performed for other phenanthroline-based catalytic systems, for instance in photocatalysis, no specific research has been found that details the role and influence of the 2,4,9-trimethyl substitution pattern on catalytic mechanisms.

Prediction of Coordination Properties and Selectivity for Metal Extraction

There are no available computational studies that predict the coordination properties and selectivity of this compound for metal extraction. Theoretical predictions are instrumental in the rational design of new ligands for selective metal ion separation, a process critical in areas such as hydrometallurgy and nuclear waste remediation. These studies typically involve calculating the binding energies and coordination geometries of the ligand with various metal ions to predict its extraction efficiency and selectivity. The scientific literature lacks any such predictive studies focused on this compound.

Future Research Directions and Emerging Trends for 2,4,9 Trimethyl 1,10 Phenanthroline

Design of Novel Functionalized Derivatives with Tailored Electronic and Steric Properties

The core structure of 2,4,9-trimethyl-1,10-phenanthroline offers a robust scaffold for the design of new functionalized derivatives. Future research will likely focus on the strategic introduction of various substituents to modulate the electronic and steric characteristics of the molecule. By appending electron-donating or electron-withdrawing groups at specific positions on the phenanthroline ring, researchers can fine-tune the ligand's photophysical and electrochemical properties. This tailored approach could lead to the development of derivatives with enhanced performance in specific applications, such as organic light-emitting diodes (OLEDs) or as photosensitizers in photodynamic therapy.

Furthermore, the manipulation of steric bulk around the coordinating nitrogen atoms is a critical area of investigation. Increasing steric hindrance can influence the coordination geometry of metal complexes, leading to novel catalytic activities or improved stability. Conversely, reducing steric hindrance could facilitate the formation of desired coordination compounds. The systematic exploration of these modifications, guided by computational modeling, will be instrumental in creating a library of this compound derivatives with precisely controlled properties.

Exploration of New Catalytic Transformations and Sustainable Chemical Processes

While 1,10-phenanthroline (B135089) and its derivatives are well-established ligands in coordination chemistry and catalysis, the specific potential of this compound in novel catalytic transformations remains an area ripe for exploration. Future research is expected to investigate its efficacy in a broader range of catalytic reactions, particularly those aligned with the principles of green and sustainable chemistry. This includes its potential use in C-H activation, cross-coupling reactions, and asymmetric catalysis.

The methyl groups on the phenanthroline backbone can influence the solubility of the resulting metal complexes in less polar, more environmentally benign solvents, thereby facilitating greener reaction conditions. Moreover, the unique steric and electronic environment provided by the trimethyl substitution could lead to unexpected selectivity and reactivity in catalytic processes. Investigating the performance of its metal complexes in aqueous media or under solvent-free conditions will be a key trend, aiming to develop more sustainable and economically viable chemical processes.

Advancements in Selective Sensing and Chemodetection Methodologies

The inherent fluorescence and metal-coordinating properties of the 1,10-phenanthroline scaffold make it an excellent platform for the development of chemical sensors. Future research on this compound will likely focus on enhancing its selectivity and sensitivity for the detection of specific metal ions, anions, and small organic molecules. The strategic functionalization of the phenanthroline ring can introduce specific recognition sites, leading to "turn-on" or "turn-off" fluorescent or colorimetric responses upon binding with a target analyte.

Advancements in this area will involve the design of chemosensors with high quantum yields and significant spectral shifts upon analyte binding, enabling lower detection limits. The integration of this compound-based sensors into practical devices, such as test strips or portable electronic noses, for real-time environmental monitoring or medical diagnostics is a significant long-term goal. Research will also explore the development of ratiometric sensors, which can provide more reliable and quantitative measurements by minimizing interference from environmental factors.

Integration into Hybrid Materials, Nanomaterials, and Advanced Functional Devices

Furthermore, the attachment of this compound to nanomaterials, including quantum dots, gold nanoparticles, and carbon nanotubes, is an emerging trend. This can impart new photophysical or recognition properties to the nanomaterials, leading to the development of advanced sensors, imaging agents, and drug delivery systems. The design of sophisticated functional devices, where the phenanthroline derivative plays a key role in charge transport, light emission, or sensing, will continue to be a vibrant area of research.

Synergistic Approaches Combining Advanced Experimental and Computational Methodologies

To accelerate the discovery and optimization of this compound-based systems, future research will increasingly rely on the synergy between advanced experimental techniques and computational modeling. evitachem.com High-throughput screening methods, coupled with automated synthesis, will allow for the rapid generation and evaluation of large libraries of derivatives. These experimental efforts will be guided and rationalized by computational chemistry. evitachem.com

Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations will be crucial for predicting the electronic structures, photophysical properties, and reactivity of new derivatives and their metal complexes. Molecular dynamics simulations will provide insights into the dynamic behavior of these molecules in different environments and their interactions with other species. This integrated approach will not only deepen the fundamental understanding of the structure-property relationships of this compound but also streamline the design of new molecules and materials with desired functionalities, reducing the time and resources required for experimental work.

Q & A

Basic Synthesis: What are the key considerations for synthesizing 2,4,9-Trimethyl-1,10-phenanthroline?

Substituted phenanthrolines are typically synthesized via regioselective alkylation or halogenation of the parent 1,10-phenanthroline scaffold. For methyl-substituted derivatives, Friedel-Crafts alkylation or direct methylation using methyl halides under basic conditions is common. highlights the importance of steric and electronic tailoring through substituents, where reaction conditions (e.g., solvent polarity, temperature) influence regioselectivity. For example, methyl groups at positions 2, 4, and 9 require careful control of electrophilic substitution to avoid over-alkylation .

Basic Characterization: Which spectroscopic techniques are most effective for structural analysis of this compound metal complexes?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming coordination geometry, as demonstrated in Eu(III) and Co(III) complexes . UV-Vis spectroscopy identifies ligand-to-metal charge transfer (LMCT) bands, while NMR (¹H, ¹³C) resolves substituent effects on aromatic proton shifts. For example, methyl groups at positions 2, 4, and 9 deshield adjacent protons, causing distinct splitting patterns .

Basic Application: How is this compound used as a ligand in redox-active metal complexes?

The ligand stabilizes high-oxidation-state metals (e.g., Fe²⁺/Fe³⁺, Co²⁺/Co³⁺) via π-backbonding and steric protection. In Co(III) complexes, the ligand’s methyl groups enhance solubility in nonpolar solvents, enabling catalytic applications in oxidation reactions . shows its role in modulating redox potentials: 1,10-phenanthroline accelerates Fe³⁺-mediated Co(II) oxidation by stabilizing the transition state through chelation .

Advanced Synthesis: What strategies enable the synthesis of fluorinated derivatives of this compound?

Fluorination often involves nucleophilic aromatic substitution (SNAr) on halogenated precursors. details a method for 4,7-difluoro-1,10-phenanthroline derivatives using cesium fluoride (CsF) as a fluoride source in dimethyl sulfoxide (DMSO) at 80°C. Key parameters include anhydrous conditions to prevent hydrolysis and stoichiometric control to avoid side reactions. Methyl substituents at 2, 4, and 9 may necessitate protecting groups to preserve regiochemistry during fluorination .

Advanced Analytical: How can experimental design optimize this compound-based Fe²⁺ quantification?

A factorial design approach identifies critical parameters. and recommend:

-

Stoichiometry : Fe²⁺:phenanthroline = 1:3 (molar ratio) .

-

Optimization factors :

Factor Optimal Range pH 4.0–5.0 Heating time 60 s at 40°C Phenanthroline concentration 0.2–0.4% w/v

Full factorial designs (e.g., 2³) with Pareto analysis prioritize variables like reagent volume and pH, reducing reagent waste by 20% .

Advanced Mechanistic Study: What is the role of this compound in Co(II)/Fe(III) redox kinetics?

The ligand lowers the activation energy by stabilizing Fe(III)-Co(II) intermediates. reports a rate law:

At low Co²⁺ concentrations, the order shifts to 0.791 due to ligand saturation effects. H⁺ inhibits the reaction by protonating phenanthroline, reducing its chelating capacity .

Advanced Application: How do methyl substituents enhance DNA interaction in this compound-Pt(II) complexes?

Methyl groups increase hydrophobicity and planar rigidity, improving intercalation with G-quadruplex DNA (G-DNA). shows that Pt(II) complexes with methylated phenanthrolines exhibit 3× higher binding affinity than cisplatin, attributed to enhanced π-π stacking and reduced steric hindrance .

Basic Co-crystallization: Can this compound form co-crystals with biomolecules?

Yes. demonstrates that phenanthroline derivatives form 1:1 co-crystals with cytosine via solvent evaporation or ball milling. Methyl groups may alter hydrogen-bonding networks, requiring crystallographic validation .

Advanced Fluorescence Studies: How does methylation affect the fluorescence properties of 1,10-phenanthroline derivatives?

Methylation at positions 2, 4, and 9 induces bathochromic shifts due to increased electron density on the aromatic ring. compares fluorescence quenching in methylated vs. non-methylated derivatives when bound to metal ions, revealing stronger quenching with Fe²⁺ (Δλ = 15 nm) .

Experimental Design: How to apply response surface methodology (RSM) for optimizing ligand synthesis?

A Box-Behnken design (BBD) with three levels and center points evaluates nonlinear effects. ’s design matrix includes:

| Variable | Low | High |

|---|---|---|

| Reagent conc. (%w/v) | 0.2 | 0.4 |

| pH | 2 | 9 |

| Time (min) | 10 | 30 |

| RSM models predict optimal yields (e.g., 92% at pH 4.5, 0.3% w/v, 20 min) while minimizing resource use . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.